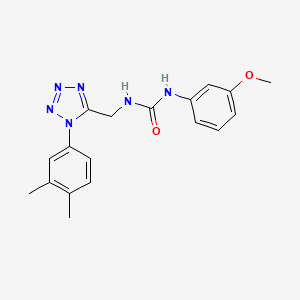

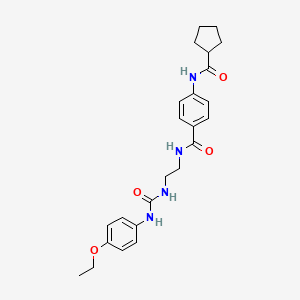

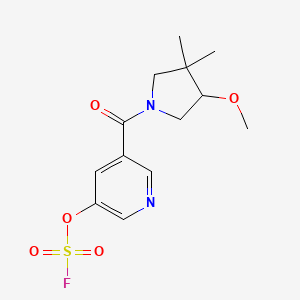

(5E)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one, also known as MBMTI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

- The compound is involved in the synthesis of various derivatives, particularly S-alkylated and Mannich bases carrying 2-thioxoimidazolidin-4-one moiety. These derivatives are characterized by IR, NMR, mass spectral data, and elemental analysis (Khalifa et al., 2015).

Antimicrobial Activity

- Novel 2-thioxoimidazolidin-4-one substituted glycosyl hydrazone derivatives have been prepared and confirmed by physical and spectral data, indicating potential antimicrobial properties (Khalifa et al., 2017).

- A study on the antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo [2, 1-b][1,3,4] thiadiazoles suggests the antimicrobial potential of compounds involving 2-thioxoimidazolidin-4-one (Badige et al., 2009).

Herbicidal Activity

- A series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters exhibit good herbicidal activity against various plant species, indicating its potential use in agricultural applications (Han et al., 2011).

Molecular Docking and Inhibitory Studies

- Compounds derived from 2-thioxoimidazolidin-4-one have been evaluated as inhibitors in various studies, suggesting their potential in pharmaceutical research and development. The inhibitory properties are explored through molecular docking studies, providing insights into their mechanisms of action (Channar et al., 2022).

Antibacterial and Biofilm Inhibition

- Research indicates the effectiveness of new 2-thioxoimidazolidin-4-one compounds against clinical Staphylococcus aureus strains, including their antibacterial, antibiofilm, and antihemagglutination activities. This highlights the potential of these compounds in addressing bacterial infections and related complications (Subhi et al., 2022).

properties

IUPAC Name |

(5E)-3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-14-8-6-12(7-9-14)10-16-17(21)20(18(24)19-16)13-4-3-5-15(11-13)23-2/h3-11H,1-2H3,(H,19,24)/b16-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYIPYOTFDGLZ-MHWRWJLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)

![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369882.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)